molecular formula C8H12O4 B15282594 sec-Butyl maleate CAS No. 924-63-0

sec-Butyl maleate

Cat. No.: B15282594
CAS No.: 924-63-0
M. Wt: 172.18 g/mol
InChI Key: GTVVADNAPPKOSH-PLNGDYQASA-N
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Description

sec-Butyl maleate: is an organic compound with the molecular formula C8H12O4 . It is an ester derived from maleic acid and sec-butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl maleate can be synthesized through the esterification of maleic acid with sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting maleic anhydride with sec-butanol in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency of the process. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: sec-Butyl maleate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to maleic acid and sec-butanol.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).

    Polymerization: Initiators such as peroxides or azo compounds under controlled temperature conditions.

Major Products:

    Hydrolysis: Maleic acid and sec-butanol.

    Addition Reactions: Halogenated maleates, hydrogenated maleates.

    Polymerization: Polyesters and other polymeric materials.

Scientific Research Applications

sec-Butyl maleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of esterification and hydrolysis reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Medicine: Explored for its potential in developing new pharmaceutical formulations and drug delivery mechanisms.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism by which sec-Butyl maleate exerts its effects is primarily through its chemical reactivity. The ester functional group can undergo hydrolysis to release maleic acid and sec-butanol, which can then participate in various biochemical pathways. The double bond in the maleate moiety allows for addition reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Diethyl maleate: An ester of maleic acid and ethanol, used in similar applications as sec-Butyl maleate.

    Dimethyl maleate: An ester of maleic acid and methanol, also used in polymer synthesis and as a chemical intermediate.

    Dibutyl maleate: An ester of maleic acid and butanol, commonly used as a plasticizer and in the production of coatings and adhesives.

Uniqueness: this compound is unique due to its specific ester group derived from sec-butanol, which imparts distinct physical and chemical properties compared to other maleate esters. Its ability to undergo various chemical reactions and form biodegradable polymers makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

924-63-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4-

InChI Key

GTVVADNAPPKOSH-PLNGDYQASA-N

Isomeric SMILES

CCC(C)OC(=O)/C=C\C(=O)O

Canonical SMILES

CCC(C)OC(=O)C=CC(=O)O

Origin of Product

United States

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